molecular formula C11H11NS B020040 2-Ethyl-4-phenyl-1,3-thiazole CAS No. 19968-50-4

2-Ethyl-4-phenyl-1,3-thiazole

Cat. No. B020040
CAS RN: 19968-50-4
M. Wt: 189.28 g/mol
InChI Key: LQHZBBOWHMBQLQ-UHFFFAOYSA-N
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Description

2-Ethyl-4-phenyl-1,3-thiazole (EPThz) is a heterocyclic compound that has gained attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. This compound has a unique structure that makes it an interesting target for synthesis and study.

Mechanism Of Action

The mechanism of action of 2-Ethyl-4-phenyl-1,3-thiazole is not fully understood, but it is believed to involve interactions with various cellular targets, including enzymes and receptors. 2-Ethyl-4-phenyl-1,3-thiazole has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may be responsible for some of the observed therapeutic effects of 2-Ethyl-4-phenyl-1,3-thiazole.

Biochemical And Physiological Effects

2-Ethyl-4-phenyl-1,3-thiazole has been shown to have various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and reduce inflammation. 2-Ethyl-4-phenyl-1,3-thiazole has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Ethyl-4-phenyl-1,3-thiazole in lab experiments include its unique structure, which makes it an interesting target for synthesis and study, as well as its potential applications in various fields. However, the limitations of using 2-Ethyl-4-phenyl-1,3-thiazole in lab experiments include its challenging synthesis process and limited availability.

Future Directions

There are several future directions for research involving 2-Ethyl-4-phenyl-1,3-thiazole, including the development of new synthetic methods for its production, the study of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethyl-4-phenyl-1,3-thiazole and its effects on cellular targets.

Synthesis Methods

The synthesis of 2-Ethyl-4-phenyl-1,3-thiazole can be achieved through several methods, including the reaction of 2-ethyl-4-phenylthiosemicarbazide with various reagents, such as iodine and sulfuric acid. Other methods involve the reaction of 2-ethyl-4-phenylthiazoline with different reagents, such as hydrogen peroxide and acetic acid. The synthesis of 2-Ethyl-4-phenyl-1,3-thiazole is a challenging process that requires careful optimization of reaction conditions to achieve high yields.

Scientific Research Applications

2-Ethyl-4-phenyl-1,3-thiazole has shown potential in various scientific research applications, including its use as a fluorescent probe for detecting metal ions and as a building block for the synthesis of new materials. 2-Ethyl-4-phenyl-1,3-thiazole has also been studied for its potential as a therapeutic agent, particularly in the treatment of cancer and Alzheimer's disease.

properties

CAS RN

19968-50-4

Product Name

2-Ethyl-4-phenyl-1,3-thiazole

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2-ethyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C11H11NS/c1-2-11-12-10(8-13-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

LQHZBBOWHMBQLQ-UHFFFAOYSA-N

SMILES

CCC1=NC(=CS1)C2=CC=CC=C2

Canonical SMILES

CCC1=NC(=CS1)C2=CC=CC=C2

synonyms

2-Ethyl-4-phenylthiazole

Origin of Product

United States

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